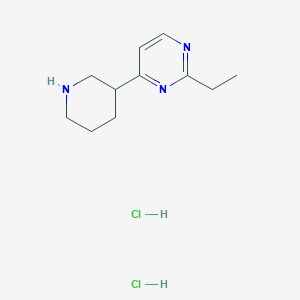

(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

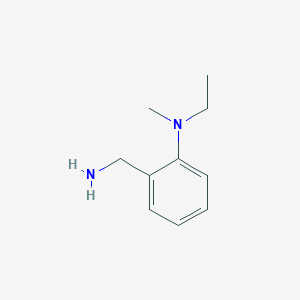

“(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine”, also known as MBPMA, is a molecule with a benzodiazole-phenyl structure. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine”, is characterized by a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

- The benzimidazole ring system, which includes the core structure of our compound, has demonstrated strong antiprotozoal activity. By inhibiting tubulin polymerization, derivatives of this compound have shown efficacy against protozoan parasites such as Giardia lamblia and Entamoebahistolytica . These findings position it as a potential antiprotozoal drug.

- Researchers have synthesized 2-phenylbenzimidazoles, structurally related to our compound, and evaluated their bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3). The presence of the benzimidazole moiety contributes to their potential as anticancer agents .

- Benzothiazole derivatives, which share some structural features with our compound, have been investigated for their antifungal activity. These compounds exhibit promising effects against fungal pathogens .

- The broader class of imidazole-containing compounds, including our compound, has been associated with antibacterial and antimicrobial properties. These effects make them relevant in the context of combating infectious diseases .

- Our compound can serve as a versatile synthon in organic synthesis. Researchers have developed methods for its selective synthesis, enabling the formation of C–N bonds via aromatic aldehydes and o-phenylenediamine .

- Imidazole-containing compounds, including our compound, have become important building blocks in drug development. Commercially available drugs with a 1,3-diazole ring (such as metronidazole, ornidazole, and azathioprine) demonstrate the significance of this scaffold in pharmaceuticals .

Antiprotozoal Activity

Anticancer Potential

Antifungal Properties

Antibacterial and Antimicrobial Effects

Synthetic Applications

Drug Development

Mechanism of Action

Target of Action

Similar compounds such as benzimidazole derivatives have been found to interact with various biological targets .

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities .

properties

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYUWHVMBJHXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)

![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)

![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)

![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)